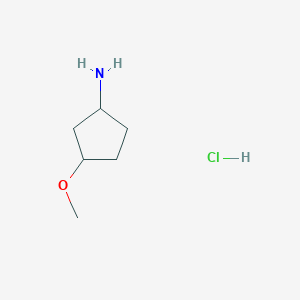

3-methoxycyclopentan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxycyclopentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6-3-2-5(7)4-6;/h5-6H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYCZONWJWLKAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788043-92-4 | |

| Record name | Cyclopentanamine, 3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1788043-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1S,3R)-3-methoxycyclopentan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,3R)-3-methoxycyclopentan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry, serving as a key building block in the synthesis of various pharmaceutical agents. Its specific stereochemistry is crucial for its biological activity and efficacy. This technical guide provides a comprehensive overview of a viable and stereocontrolled synthetic route to this compound. The synthesis leverages a hetero-Diels-Alder reaction to establish the core cyclopentane ring with the desired cis-stereochemistry, followed by enzymatic resolution to isolate the correct enantiomer. Subsequent methylation and salt formation yield the final target compound. This document details the underlying chemical principles, step-by-step experimental protocols, and necessary characterization data to enable the successful synthesis of (1S,3R)-3-methoxycyclopentan-1-amine hydrochloride in a research setting.

Introduction

Substituted cyclopentylamines are prevalent structural motifs in a wide array of biologically active molecules. The precise spatial arrangement of substituents on the cyclopentane ring is often a critical determinant of a compound's pharmacological profile. (1S,3R)-3-methoxycyclopentan-1-amine, as a chiral building block, offers a scaffold with defined stereocenters at the C1 and C3 positions, making it a valuable intermediate in the development of novel therapeutics. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent synthetic transformations and pharmaceutical formulations.

This guide will focus on a robust synthetic strategy that ensures high stereochemical purity of the final product. The key challenges in the synthesis of this molecule lie in the diastereoselective formation of the 1,3-disubstituted cyclopentane ring and the enantioselective isolation of the desired (1S,3R) isomer.

Retrosynthetic Analysis

A logical retrosynthetic analysis of (1S,3R)-3-methoxycyclopentan-1-amine hydrochloride (I) points to the free base (II) as its immediate precursor. The methoxy group in (II) can be installed via methylation of the corresponding alcohol, (1R,3S)-3-aminocyclopentanol (III). The stereochemistry of (III) can be established through chiral resolution of a racemic cis-3-aminocyclopentanol (IV). The cis-relationship between the amino and hydroxyl groups in (IV) can be strategically introduced using a hetero-Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by reduction.

Caption: Retrosynthetic analysis of (1S,3R)-3-methoxycyclopentan-1-amine hydrochloride.

Synthetic Pathway and Experimental Protocols

The forward synthesis is designed as a multi-step process, commencing with the construction of the cyclopentane core and culminating in the formation of the target hydrochloride salt.

Step 1: Hetero-Diels-Alder Reaction and Reduction to form (±)-cis-3-(tert-butoxycarbonylamino)cyclopentanol

The synthesis initiates with a hetero-Diels-Alder reaction between cyclopentadiene and an in situ generated nitrosocarbonyl compound derived from tert-butyl carbamate. This cycloaddition reaction establishes the cis-relationship between the nitrogen and oxygen atoms across the newly formed ring. Subsequent reduction of the N-O bond affords the racemic cis-aminocyclopentene precursor, which is then hydrogenated to the saturated cyclopentane ring. For the purpose of this guide, we will consider the Boc-protected amine for its stability and ease of handling in subsequent steps.

Experimental Protocol:

A detailed procedure for a similar transformation is outlined in Chinese patent CN112574046A, which describes the synthesis of the parent aminocyclopentanol.[1] The protocol would be adapted for the use of a Boc-protecting group.

-

Formation of the Diels-Alder Adduct: In a suitable reaction vessel, tert-butyl hydroxylamine is oxidized in the presence of a catalyst (e.g., copper chloride) and a ligand to generate the nitrosocarbonyl intermediate. Freshly cracked cyclopentadiene is then added to the reaction mixture to undergo an in situ hetero-Diels-Alder reaction.

-

Reduction of the N-O Bond: The resulting bicyclic adduct is then subjected to reduction, for example, using zinc powder in acetic acid, to cleave the N-O bond and yield the cis-aminocyclopentene derivative.

-

Hydrogenation: The double bond in the cyclopentene ring is reduced by catalytic hydrogenation (e.g., using palladium on carbon) to give (±)-cis-3-(tert-butoxycarbonylamino)cyclopentanol.

Step 2: Enzymatic Resolution of (±)-cis-3-(tert-butoxycarbonylamino)cyclopentanol

Enzymatic resolution is a highly efficient method for separating enantiomers. In this step, a lipase is used to selectively acylate one of the enantiomers of the racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Experimental Protocol:

Drawing from the principles described in patent CN112574046A, an enzymatic resolution would be performed.[1]

-

The racemic (±)-cis-3-(tert-butoxycarbonylamino)cyclopentanol is dissolved in an appropriate organic solvent.

-

An acyl donor, such as vinyl acetate, and a lipase (e.g., Lipozyme) are added to the mixture.

-

The reaction is stirred at a controlled temperature until approximately 50% conversion is achieved.

-

The reaction mixture is then worked up to separate the acylated product from the unreacted (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentanol.

Step 3: Methylation of (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentanol

The hydroxyl group of the resolved and protected aminocyclopentanol is methylated to introduce the desired methoxy group. The Williamson ether synthesis is a classic and reliable method for this transformation.

Experimental Protocol:

This protocol is based on the principles of the Williamson ether synthesis.[2][3][4]

-

To a solution of (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentanol in a suitable aprotic solvent (e.g., THF), a strong base such as sodium hydride is added portion-wise at 0 °C to deprotonate the alcohol.

-

A methylating agent, such as methyl iodide or dimethyl sulfate, is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion, monitored by TLC.

-

The reaction is quenched, and the product, (1S,3R)-tert-butyl (3-methoxycyclopentyl)carbamate, is extracted and purified.

Step 4: Deprotection and Hydrochloride Salt Formation

In the final step, the Boc protecting group is removed under acidic conditions, and the resulting free amine is converted to its hydrochloride salt.

Experimental Protocol:

-

The (1S,3R)-tert-butyl (3-methoxycyclopentyl)carbamate is dissolved in a suitable solvent, such as isopropanol or diethyl ether.

-

A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added to the mixture.

-

The reaction mixture is stirred, leading to the deprotection of the amine and the precipitation of (1S,3R)-3-methoxycyclopentan-1-amine hydrochloride.

-

The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Characterization Data

Comprehensive characterization of the final product and key intermediates is essential to confirm their identity and purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |

| (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentanol | C₁₀H₁₉NO₃ | 201.26 | Signals for cyclopentyl protons, Boc group, OH proton | Signals for cyclopentyl carbons, Boc carbonyl and tert-butyl carbons |

| (1S,3R)-tert-butyl (3-methoxycyclopentyl)carbamate | C₁₁H₂₁NO₃ | 215.29 | Signals for cyclopentyl protons, methoxy group, Boc group | Signals for cyclopentyl carbons, methoxy carbon, Boc carbonyl and tert-butyl carbons |

| (1S,3R)-3-methoxycyclopentan-1-amine hydrochloride | C₆H₁₄ClNO | 151.63 | Signals for cyclopentyl protons, methoxy group, amine protons | Signals for cyclopentyl carbons, methoxy carbon |

Note: Specific chemical shifts and coupling constants would need to be determined experimentally.

Safety Considerations

-

Cyclopentadiene: Must be freshly prepared by cracking dicyclopentadiene, which should be done in a well-ventilated fume hood. Cyclopentadiene is flammable and can form explosive peroxides.

-

Sodium Hydride: A highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere.

-

Methyl Iodide/Dimethyl Sulfate: These are toxic and carcinogenic alkylating agents. Handle with extreme caution in a fume hood, using appropriate personal protective equipment.

-

Hydrogen Chloride: A corrosive gas. Use in a well-ventilated area and handle with appropriate safety measures.

Conclusion

The synthetic route detailed in this guide provides a reliable and stereocontrolled pathway to (1S,3R)-3-methoxycyclopentan-1-amine hydrochloride. The key strategic elements of this synthesis are the use of a hetero-Diels-Alder reaction to establish the cis-stereochemistry on the cyclopentane ring and an enzymatic resolution to achieve high enantiomeric purity. The subsequent methylation and salt formation are standard and efficient transformations. This guide provides the foundational knowledge and procedural outlines necessary for researchers to successfully synthesize this valuable chiral building block for applications in drug discovery and development.

References

- Ouellette, R. J., & Rawn, J. D. (2018). Organic Chemistry: Structure, Mechanism, and Synthesis. Elsevier.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (2021).

- CN107827821A - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. (2018).

Sources

- 1. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

Chiral synthesis of 3-methoxycyclopentan-1-amine

An In-depth Technical Guide to the Chiral Synthesis of 3-Methoxycyclopentan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and stereocontrolled synthetic route to enantiomerically pure 3-methoxycyclopentan-1-amine. This chiral building block is of significant interest in medicinal chemistry due to its presence in various pharmacologically active molecules. The presented strategy emphasizes scientific integrity and practical applicability, focusing on a hetero-Diels-Alder reaction to construct the core cyclopentane framework, followed by a highly efficient enzymatic kinetic resolution to establish the desired stereochemistry. Subsequent functional group manipulations, including stereoselective reductions and substitutions, are detailed to afford the target compound with high optical purity. This guide explains the rationale behind key experimental choices, provides detailed step-by-step protocols for critical transformations, and is supported by authoritative references to ensure scientific rigor.

Introduction: The Significance of Chiral Cyclopentylamines

Substituted cyclopentylamine scaffolds are prevalent in a wide array of biologically active compounds and pharmaceutical agents. The rigid five-membered ring system serves as a valuable conformational constraint, often leading to enhanced binding affinity and selectivity for biological targets. The introduction of chirality, particularly at multiple stereocenters, is crucial for optimizing pharmacological activity and minimizing off-target effects. 3-methoxycyclopentan-1-amine, with its two stereocenters, represents a key chiral synthon for the development of novel therapeutics. The precise control over its absolute and relative stereochemistry is paramount for its successful application in drug discovery and development.

This guide outlines a scientifically sound and practical approach to the asymmetric synthesis of 3-methoxycyclopentan-1-amine, focusing on a strategy that combines the efficiency of cycloaddition reactions with the exquisite selectivity of biocatalysis.

Overall Synthetic Strategy: A Multi-pronged Approach to Chirality

The chosen synthetic pathway is designed to be both efficient and highly stereoselective. It commences with the construction of the cyclopentane ring system using a powerful cycloaddition reaction, followed by a key enzymatic resolution step to separate the enantiomers early in the synthesis. The subsequent steps focus on the diastereoselective introduction of the methoxy and amino functionalities.

Caption: Overall synthetic workflow for 3-methoxycyclopentan-1-amine.

Key Transformations and Experimental Protocols

Stage 1: Construction of the Cyclopentane Core via Hetero-Diels-Alder Reaction

The synthesis initiates with a [4+2] hetero-Diels-Alder cycloaddition between freshly cracked cyclopentadiene and an in-situ generated acyl-nitroso species. This reaction is highly efficient for forming the bicyclic oxazine, which serves as a constrained precursor to the desired 3-aminocyclopentanol derivative.[1][2]

Protocol 1: Synthesis of Racemic cis-2-Oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester

-

Reactant Preparation: A solution of tert-butyl hydroxylamine carbonate (1.0 eq.) is prepared in a suitable solvent such as dichloromethane (DCM).

-

In-situ Generation of the Dienophile: To the solution from step 1, a catalyst (e.g., copper chloride, 0.1-0.2 eq.) and a ligand (e.g., 2-ethyl-2-oxazoline, 0.1-0.2 eq.) are added. The mixture is stirred at room temperature to facilitate the oxidation to the tert-butyl nitrosyl carbonate.[3]

-

Cycloaddition: Freshly distilled cyclopentadiene (1.5-2.0 eq.) is added to the reaction mixture. The reaction is typically stirred at 20-30 °C until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the racemic bicyclic lactam.

Stage 2: Enzymatic Kinetic Resolution for Enantiomeric Separation

The pivotal step in establishing the chirality of the target molecule is the enzymatic kinetic resolution of the racemic bicyclic lactam. Lipases are particularly effective for the stereoselective hydrolysis of one of the enantiomers, leaving the other enantiomer intact and optically pure.[4][5][6]

Protocol 2: Lipase-Catalyzed Resolution of the Bicyclic Lactam

-

Enzyme Suspension: A suspension of a suitable lipase (e.g., from Candida antarctica or Pseudomonas fluorescens) is prepared in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

-

Substrate Addition: The racemic bicyclic lactam from Protocol 1 is added to the enzyme suspension.

-

Reaction Monitoring: The reaction is gently agitated at a controlled temperature (typically 25-35 °C). The progress of the resolution is monitored by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is achieved.

-

Separation: Once the desired conversion is reached, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The unreacted enantiomerically enriched lactam remains in the organic phase, while the hydrolyzed product resides in the aqueous phase.

-

Purification: The organic layer is separated, dried, and concentrated. The resulting enantiomerically enriched lactam is further purified by column chromatography.

Stage 3: Stereoselective Reduction to the Aminocyclopentenol

The enantiopure bicyclic lactam is then subjected to a reduction to cleave the N-O bond and reduce the double bond, yielding the corresponding chiral aminocyclopentanol.

Protocol 3: Reduction of the Enantiopure Lactam

-

Reaction Setup: The enantiopure lactam is dissolved in a suitable solvent system, such as acetic acid.

-

Reductant Addition: A reducing agent, such as zinc powder, is added portion-wise to the solution at a controlled temperature.[3]

-

Reaction Progression: The reaction is stirred until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove the excess reducing agent. The filtrate is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude aminocyclopentenol, which is purified by chromatography.

Stage 4: Introduction of the Methoxy Group

The hydroxyl group of the chiral aminocyclopentenol is methylated to introduce the desired methoxy group. This is a standard transformation, and conditions are chosen to avoid side reactions.

Protocol 4: O-Methylation of the Chiral Aminocyclopentanol

-

Protection of the Amine: The amino group of the aminocyclopentenol is first protected, for example, as a tert-butyloxycarbonyl (Boc) derivative, to prevent N-methylation.

-

Alkylation: The N-protected aminocyclopentanol is dissolved in a polar aprotic solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride, is added at 0 °C, followed by the addition of a methylating agent like methyl iodide.

-

Reaction Monitoring and Work-up: The reaction is stirred until completion. It is then quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated.

-

Purification: The crude product is purified by column chromatography to yield the N-protected 3-methoxycyclopentanol derivative.

Stage 5: Stereospecific Conversion of the Hydroxyl to the Amine Group

The final key transformation is the conversion of the remaining hydroxyl group to the target amine functionality. To achieve the desired stereochemistry, a Mitsunobu reaction is employed, which proceeds with a clean inversion of configuration at the stereocenter.[7][8][9][10][11]

Protocol 5: Mitsunobu Reaction for Amine Introduction

-

Reaction Setup: The N-protected 3-methoxycyclopentanol is dissolved in an anhydrous solvent such as THF. Triphenylphosphine (PPh3) is added to the solution.

-

Nucleophile and Reagent Addition: A suitable nitrogen nucleophile, such as phthalimide, is added, followed by the slow, dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) at 0 °C.

-

Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred until the starting alcohol is consumed. The solvent is then removed under reduced pressure.

-

Purification and Deprotection: The crude product is purified by column chromatography to isolate the phthalimide-protected amine. The phthalimide and Boc protecting groups are then removed under standard conditions (e.g., hydrazine for the phthalimide group and trifluoroacetic acid for the Boc group) to yield the final product, 3-methoxycyclopentan-1-amine.

Alternative Strategies and Considerations

Reductive Amination

An alternative to the Mitsunobu reaction for the introduction of the amine group is the reductive amination of a 3-methoxycyclopentanone precursor.[12][13][14][15][16] This ketone can be prepared by oxidation of the corresponding alcohol. Asymmetric reductive amination can be achieved using a chiral amine as a chiral auxiliary or by employing a chiral catalyst.

Caption: Alternative route via reductive amination.

Stereoselective Ketone Reduction

If a 3-methoxycyclopentanone intermediate is synthesized, its stereoselective reduction is crucial for setting the stereochemistry of the hydroxyl group. Sterically hindered reducing agents, such as L-Selectride®, are known to provide high diastereoselectivity in the reduction of cyclic ketones, often favoring the formation of the cis alcohol.[17][18][19][20]

Table 1: Comparison of Reducing Agents for Cyclopentanone Reduction

| Reducing Agent | Typical Diastereoselectivity (cis:trans) | Key Considerations |

| Sodium Borohydride | Moderate | Less selective, economical. |

| Lithium Aluminum Hydride | Good | Highly reactive, less selective than Selectrides. |

| L-Selectride® | Excellent | High cis-selectivity due to steric bulk.[17][20] |

| K-Selectride® | Excellent | Similar to L-Selectride®, high cis-selectivity. |

Conclusion

The chiral synthesis of 3-methoxycyclopentan-1-amine can be effectively achieved through a well-designed synthetic sequence that prioritizes early establishment of chirality. The hetero-Diels-Alder reaction provides a rapid entry into the cyclopentane core, and subsequent enzymatic kinetic resolution offers a highly efficient method for obtaining the desired enantiomer in high optical purity. The functional group manipulations, particularly the stereospecific conversion of a hydroxyl group to an amine via the Mitsunobu reaction, allow for precise control over the final stereochemistry of the target molecule. The alternative strategies presented, such as reductive amination and stereoselective ketone reduction, offer additional flexibility for process optimization and scale-up in a drug development setting. This guide provides a solid foundation for researchers and scientists to undertake the synthesis of this valuable chiral building block.

References

-

Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

-

Resolution of N‐hydroxymethyl vince lactam catalyzed by lipase. (n.d.). Wiley Online Library. Retrieved from [Link]

- Google Patents. (n.d.). WO2009007759A1 - Resolution process.

-

Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Recent advances in biocatalytic promiscuity. Hydrolase-catalyzed reactions for nonconventional transformations. (n.d.). Retrieved from [Link]

-

Hughes, D. L. (2025, August 6). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. ResearchGate. Retrieved from [Link]

-

Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. (2002, November 1). PubMed. Retrieved from [Link]

-

Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review. (n.d.). PubMed. Retrieved from [Link]

-

Chem-Station. (2017, May 22). L/N/K-Selectride. Retrieved from [Link]

-

Enantiomeric Resolution of a Non-racemic Mixture of Methyl 2. (n.d.). Retrieved from [Link]

-

Reactions of Nitroso hetero-Diels-Alder Cycloadducts With Azides: Stereoselective Formation of Triazolines and Aziridines. (2007, May 11). PubMed. Retrieved from [Link]

-

Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (n.d.). Vrije Universiteit Brussel. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes. Retrieved from [Link]

-

Improved Methodology for the Preparation of Chiral Amines. (n.d.). Retrieved from [Link]

-

Reductive aminations by imine reductases: from milligrams to tons. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Odinity. (2013, November 18). Hydride Reduction Reactions: A Stereoselective Adventure. Retrieved from [Link]

-

ResearchGate. (n.d.). Asymmetric reductive amination for the synthesis of chiral amines. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Lithium tri-sec-Butylborohydride (l-Selectride): A Powerful and Highly Stereoselective Reducing Reagent. Retrieved from [Link]

-

The nitrosocarbonyl hetero-Diels-Alder reaction as a useful tool for organic syntheses. (2011, June 14). PubMed. Retrieved from [Link]

-

Click Chemistry with Cyclopentadiene. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. (2020, December 11). MDPI. Retrieved from [Link]

-

2. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US20040147762A1 - Asymmetric reductive amination of ketones.

- Google Patents. (n.d.). EP3845518A1 - Preparation method for (1r,3s)-3-amino-1-cyclopentanol and salts thereof.

- Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

-

ResearchGate. (n.d.). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Retrieved from [Link]

- Google Patents. (n.d.). ES2740801T3 - Process for the preparation of 4-amino-1 - ((1S, 4R, 5S) -2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl) -1H-pyrimidin-2-one.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The nitrosocarbonyl hetero-Diels-Alder reaction as a useful tool for organic syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 4. WO2009007759A1 - Resolution process - Google Patents [patents.google.com]

- 5. digibuo.uniovi.es [digibuo.uniovi.es]

- 6. Dynamic kinetic resolution of Vince lactam catalyzed by γ-lactamases: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 12. d-nb.info [d-nb.info]

- 13. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 17. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]

- 18. biblio.vub.ac.be [biblio.vub.ac.be]

- 19. researchgate.net [researchgate.net]

- 20. odinity.com [odinity.com]

Stereoselective Synthesis of Substituted Cyclopentylamines: A Guide for Advanced Practitioners

An In-Depth Technical Guide

Abstract

The substituted cyclopentylamine framework is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal building block for targeting complex biological receptors. However, the conformational flexibility and the potential for multiple stereoisomers on the five-membered ring present significant synthetic challenges. Achieving stereocontrol—the selective formation of a single stereoisomer—is paramount, as different isomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth analysis of key, field-proven strategies for the stereoselective synthesis of substituted cyclopentylamines, focusing on the underlying mechanistic principles that govern stereochemical outcomes. It is intended for researchers, chemists, and drug development professionals seeking to master the synthesis of these valuable molecular architectures.

The Strategic Imperative for Stereocontrol

The cyclopentane ring is not planar; it exists in dynamic envelope and twist conformations. When substituents are introduced, multiple stereocenters are often created, leading to a complex mixture of diastereomers and enantiomers. From a drug development perspective, isolating a single desired isomer from such a mixture is often inefficient and costly. Therefore, synthetic strategies that directly and selectively produce the target stereoisomer are of immense value. The choice of strategy is dictated by the desired substitution pattern and relative stereochemistry (cis/trans). This guide will explore several dominant paradigms in the field.

Diastereoselective Synthesis: Leveraging Existing Chirality

Diastereoselective strategies are powerful when a source of chirality is already present in the starting material or is introduced via a chiral auxiliary. This existing stereocenter directs the formation of new stereocenters, leading to a product with a defined relative stereochemistry. A highly effective and illustrative example is the diastereoselective synthesis of trans-2-substituted cyclopentylamines via a tandem hydrozirconation and Lewis acid-mediated cyclization.[1][5]

Core Principle: Tandem Hydrozirconation/Cyclization

This methodology hinges on the cyclization of an intermediate generated from a butenyl oxazolidine derived from a chiral amino alcohol. The stereocenter on the oxazolidine auxiliary guides the cyclization, resulting in excellent diastereoselectivity for the trans product.[1]

Mechanistic Causality:

-

Hydrozirconation: Treatment of the N-alkenyl oxazolidine with Schwartz's reagent (Cp₂ZrHCl) generates a zirconocene intermediate.

-

Transmetalation & Cyclization: Introduction of a Lewis acid, such as AlCl₃ or BF₃·OEt₂, facilitates the cyclization. The Lewis acid coordinates to the oxazolidine nitrogen, activating the system and promoting the intramolecular attack of the organozirconium species onto the iminium ion intermediate. The steric influence of the substituent on the chiral auxiliary dictates the facial selectivity of this ring-closing step, preferentially forming the trans isomer to minimize steric hindrance.

Experimental Protocol: Synthesis of trans-2-Phenylcyclopentylamine

This protocol is adapted from the work of Vasse and Szymoniak.[1]

Step 1: Preparation of the Oxazolidine Precursor

-

To a solution of (1R,2S)-(-)-norephedrine (1.0 equiv.) in toluene is added 2-phenylpent-4-enal (1.05 equiv.).

-

The mixture is heated to reflux with a Dean-Stark trap to remove water for 4-6 hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure, and the crude butenyl oxazolidine is used directly in the next step.

Step 2: Tandem Hydrozirconation/Cyclization

-

The crude oxazolidine is dissolved in anhydrous CH₂Cl₂ under an argon atmosphere and cooled to 0 °C.

-

A solution of Schwartz's reagent (Cp₂ZrHCl, 1.5 equiv.) is added portion-wise, and the reaction is stirred at room temperature for 1 hour.

-

The mixture is cooled to -78 °C, and a solution of AlCl₃ (2.0 equiv.) in CH₂Cl₂ is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃. The mixture is filtered through Celite, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂ (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the protected trans-2-phenylcyclopentylamine. Subsequent deprotection of the auxiliary yields the final product.

Data Summary: Lewis Acid Influence on Cyclization

| Entry | Lewis Acid | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | AlCl₃ | 85 | >99:1 |

| 2 | BF₃·OEt₂ | 78 | >99:1 |

| 3 | TiCl₄ | 65 | >99:1 |

| 4 | HCl (aq) | 82 | >99:1 |

| Data derived from findings by Joosten et al.[1] |

Workflow Visualization

Caption: Palladium-catalyzed [3+2] cycloaddition.

Other Catalytic Approaches

-

Gold(I)-Catalyzed (3+2) Cycloaddition: Gold catalysts can activate N-alkenyl-amides to generate allyl cations that undergo cycloaddition with enamides, producing highly substituted cyclopentylamine scaffolds stereoselectively. [6]* Cooperative Catalysis: The combination of photoredox catalysis with a chiral acid (like a chiral phosphoric acid) can enable asymmetric [4+2] cycloadditions to form complex cyclohexylamine derivatives, a strategy whose principles can be adapted to cyclopentane systems. [7]

Multicomponent Reactions (MCRs): Building Complexity Efficiently

Multicomponent reactions, where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and convergence. Isocyanide-based MCRs, in particular, have been adapted for the diastereoselective synthesis of densely functionalized cyclopentenyl amines. [8]

Core Principle: Isocyanide-Based Annulation

This strategy involves the reaction of a hemiacetal, an amine, and an isocyanide in a single pot. The reaction proceeds through a cascade of intermediates, with the stereochemistry often controlled by thermodynamic factors and the steric environment, leading to a highly substituted cyclopentenyl product with good to excellent diastereoselectivity. [8]This method is particularly powerful for creating molecular diversity, as a wide variety of amines and isocyanides can be employed.

Data Summary: Substrate Scope in MCR Synthesis

| Amine Substrate | Isocyanide | Yield (%) | Diastereomeric Ratio |

| Benzylamine | tert-Butyl isocyanide | 85 | 95:5 |

| Cyclohexylamine | tert-Butyl isocyanide | 72 | 99:1 |

| Aniline | tert-Butyl isocyanide | 68 | 80:20 |

| Benzylamine | Cyclohexyl isocyanide | 81 | 96:4 |

| Data conceptualized from findings by Ghandi et al.[8] |

Conclusion and Future Outlook

The stereoselective synthesis of substituted cyclopentylamines remains a dynamic and evolving field. While diastereoselective methods based on chiral auxiliaries offer robust and reliable access to specific stereoisomers, the trend is moving towards catalytic enantioselective methods that offer greater efficiency and atom economy. The development of novel chiral ligands and organocatalysts continues to push the boundaries of what is possible, enabling the synthesis of increasingly complex and polyfunctionalized cyclopentylamine targets. [9][10]Furthermore, the application of multicomponent reactions and photoredox catalysis is opening new avenues for rapid library synthesis, which is crucial for modern drug discovery programs. For the practicing chemist, a deep understanding of the mechanistic underpinnings of these diverse strategies is essential for rationally designing syntheses of novel cyclopentylamine-based therapeutics.

References

-

Title: Diastereoselective access to trans-2-substituted cyclopentylamines Source: PubMed URL: [Link]

-

Title: Diastereoselective Access to trans-2-Substituted Cyclopentylamines Source: American Chemical Society URL: [Link]

-

Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL: [Link]

-

Title: Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction Source: National Institutes of Health (PMC) URL: [Link]

- Title: Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof Source: Google Patents URL

-

Title: Stereoselective De Novo Synthesis of Substituted Cyclopentanes via a Gold(I)‐Catalyzed (3 + 2) Cycloaddition of Enamides Source: ResearchGate URL: [Link]

-

Title: Palladium-catalyzed Diastereo- And Enantioselective Synthesis of Substituted Cyclopentanes Through a Dynamic Kinetic Asymmetric Formal [3+2]-cycloaddition of Vinyl Cyclopropanes and Alkylidene Azlactones Source: PubMed URL: [Link]

-

Title: A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes Source: Royal Society of Chemistry URL: [Link]

-

Title: Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Asymmetric synthesis of axially chiral cycloalkylidenes Source: ResearchGate URL: [Link]

-

Title: Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes Source: American Chemical Society URL: [Link]

-

Title: A Versatile Enantioselective Catalytic Cyclopropanation- Rearrangement Approach to the Divergent Construction of Chiral Spiroaminals and Source: Wiley Online Library URL: [Link]

-

Title: Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Catalytic enantioselective synthesis of alkylidenecyclopropanes Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters Source: Organic Chemistry Portal URL: [Link]

-

Title: Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update Source: MDPI URL: [Link]

-

Title: Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Different Strategies for Obtaining Enantiopure Hemicryptophanes Source: CORE URL: [Link]

-

Title: Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones Source: National Institutes of Health (PMC) URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. guidechem.com [guidechem.com]

- 3. microchem.fr [microchem.fr]

- 4. CAS 1003-03-8: Cyclopentylamine | CymitQuimica [cymitquimica.com]

- 5. Diastereoselective access to trans-2-substituted cyclopentylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic enantioselective synthesis of alkylidenecyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update [mdpi.com]

The Strategic Utility of 3-Methoxycyclopentan-1-amine Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of three-dimensional (3D) molecular scaffolds is paramount for the development of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. Saturated carbocyclic building blocks have emerged as critical tools for medicinal chemists to escape the "flatland" of predominantly aromatic structures. Among these, 3-methoxycyclopentan-1-amine hydrochloride stands out as a versatile and valuable building block. Its constrained cyclopentyl core, coupled with the stereochemically defined amine and methoxy functionalities, offers a unique combination of rigidity, polarity, and synthetic handles for the construction of complex, bioactive molecules. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound, underscoring its significance in the synthesis of next-generation pharmaceuticals.

Physicochemical and Structural Attributes

This compound is a chiral compound, and its properties can vary depending on the specific stereoisomer. The commercially available forms are often mixtures of diastereomers or specific stereoisomers such as (1S,3R)-3-methoxycyclopentan-1-amine hydrochloride. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Purity | ≥95-98% (typical) | , [1][3] |

| Storage | Store at room temperature or 4°C, protected from light | , [1][3] |

| Solubility | Soluble in polar solvents like water and alcohols | [2] |

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several strategic routes, with the choice of method often dictated by the desired stereochemistry and the available starting materials. Two prominent strategies include the stereoselective synthesis from cyclopentadiene and the reductive amination of 3-methoxycyclopentanone.

Stereoselective Synthesis from Cyclopentadiene

An elegant and efficient method for the enantioselective synthesis of specific stereoisomers, such as (1S,3R)-3-methoxycyclopentan-1-amine, utilizes cyclopentadiene as the starting material.[2] This approach leverages asymmetric catalysis to control the stereochemistry at the C1 and C3 positions of the cyclopentane ring.

The key steps in this synthetic pathway are:

-

Asymmetric Cycloaddition: A chiral inducer, often an N-acylhydroxyamine, directs the stereoselective cycloaddition to the cyclopentadiene ring. This step is crucial for establishing the desired stereochemistry.

-

Introduction of the Methoxy Group: The methoxy group is typically introduced via a nucleophilic substitution reaction.

-

Introduction of the Amino Group: The amine functionality is installed, often through a series of steps involving the conversion of another functional group.

-

Salt Formation: The final amine product is treated with hydrochloric acid to yield the stable hydrochloride salt.

Reductive Amination of 3-Methoxycyclopentanone

A more direct and often utilized method for the synthesis of a mixture of diastereomers or a specific diastereomer, depending on the substrate and reaction conditions, is the reductive amination of 3-methoxycyclopentanone. This method is a cornerstone of amine synthesis in medicinal chemistry due to its operational simplicity and broad substrate scope.[4][5]

Experimental Protocol: Reductive Amination

This protocol provides a general guideline for the synthesis of this compound via reductive amination of 3-methoxycyclopentanone.

Materials:

-

3-Methoxycyclopentanone

-

Ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol)

-

Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN))[5]

-

Solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

-

Catalytic amount of acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Hydrochloric acid (e.g., in diethyl ether or isopropanol)

Procedure:

-

To a stirred solution of 3-methoxycyclopentanone in the chosen solvent, add the ammonia source and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for a designated period to allow for the formation of the imine intermediate.

-

Add the reducing agent portion-wise to the reaction mixture, maintaining the temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude amine by an appropriate method, such as column chromatography.

-

Dissolve the purified amine in a suitable solvent and add a solution of hydrochloric acid to precipitate the hydrochloride salt.

-

Isolate the salt by filtration and dry under vacuum.

Applications as a Building Block in Medicinal Chemistry

The true value of this compound lies in its application as a versatile building block for the synthesis of complex molecules with potential therapeutic applications. The cyclopentylamine scaffold is a "privileged" structure in medicinal chemistry, particularly for central nervous system (CNS) drug targets.

Role in the Synthesis of Bioactive Molecules

The amine group of 3-methoxycyclopentan-1-amine serves as a key nucleophile or a point for amide bond formation, allowing for its facile incorporation into a wide array of molecular frameworks. The methoxy group can influence the compound's lipophilicity and metabolic stability, and can also serve as a hydrogen bond acceptor.

While specific examples of the direct use of this compound in publicly disclosed drug candidates are emerging, the broader class of substituted cyclopentylamines has been instrumental in the development of various therapeutic agents. For instance, related cyclopentylamine derivatives are key intermediates in the synthesis of antiviral drugs and enzyme inhibitors.

Incorporation into PROTACs and Other Advanced Modalities

The rise of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has created a demand for novel, three-dimensional linkers. The rigid cyclopentane core of 3-methoxycyclopentan-1-amine makes it an attractive component for the design of PROTAC linkers, helping to control the spatial orientation of the two ligand-binding moieties. The amine functionality provides a convenient attachment point for further elaboration of the linker.

Conclusion and Future Outlook

This compound is a valuable and versatile building block that provides a gateway to novel, three-dimensional chemical space for drug discovery. Its well-defined stereochemistry and dual functional handles make it an attractive starting material for the synthesis of a diverse range of complex molecules. As the demand for drug candidates with improved physicochemical and pharmacological properties continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the design and synthesis of the next generation of innovative medicines.

References

-

gsrs. (n.d.). 3-(3-METHOXYPHENYL)-N,N,2-TRIMETHYLPENTAN-1-AMINE HYDROCHLORIDE, (2S,3R)-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

- Google Patents. (n.d.). EP0909754A1 - Process to make chiral compounds.

-

PubChem. (n.d.). 3-Methoxycyclopent-2-en-1-one. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

ResearchGate. (2023, August 7). Reductive amination of cyclopentanone. Retrieved from [Link]

-

PubChem. (n.d.). 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

-

ChemRxiv. (2023, September 19). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-methoxycyclopentan-1-amine (C6H13NO). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxycyclohexan-1-amine. Retrieved from [Link]

- Google Patents. (n.d.). US4547603A - Methylcyclopentadiene synthesis.

-

PubMed. (2023, January 4). Synthesis of Cyclopentadiene and Methylcyclopentadiene with Xylose or Extracted Hemicellulose. Retrieved from [Link]

-

Beilstein Journals. (2023, September 16). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Retrieved from [Link]

-

ChemRxiv. (2023, May 23). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN108440307B - Preparation method of chiral amine compound.

-

ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

-

UCL Discovery. (n.d.). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Enantioselective synthesis of chiral BCPs. Retrieved from [Link]

-

PubMed. (2021, January 4). Synthesis of bio-based methylcyclopentadiene via direct hydrodeoxygenation of 3-methylcyclopent-2-enone derived from cellulose. Retrieved from [Link]

-

PubChem. (n.d.). cis-(1S,3R)-3-methoxy-N-methylcyclopentan-1-amine. Retrieved from [Link]

-

PubMed Central. (2023, June 20). Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of bio-based methylcyclopentadiene via direct hydrodeoxygenation of 3-methylcyclopent-2-enone derived from cellulose. Retrieved from [Link]

Sources

The Strategic Deployment of 3-Methoxycyclopentan-1-amine in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the contemporary landscape of drug discovery, the imperative to navigate beyond "flat" aromatic scaffolds towards three-dimensional (3D) molecular architectures is a well-established strategy for enhancing compound properties and achieving novel intellectual property. Within this paradigm, saturated carbocycles have emerged as pivotal building blocks. This technical guide provides an in-depth exploration of the role and applications of 3-methoxycyclopentan-1-amine, a versatile chiral scaffold, in medicinal chemistry. We will dissect the strategic advantages conferred by its constituent parts—the cyclopentane core, the methoxy substituent, and the primary amine—and elucidate its application in the design of targeted therapeutics, supported by synthetic protocols and design principles.

Introduction: The Imperative for Three-Dimensionality in Drug Design

The over-reliance on planar, aromatic structures in drug discovery has often led to challenges in optimizing physicochemical and pharmacokinetic profiles. The "escape from flatland" is a strategic pivot towards molecules with greater sp3 character, which can offer improved solubility, reduced metabolic liability, and novel interactions with biological targets.[1] Small, saturated rings, such as the cyclopentane moiety, are particularly valuable in this context. They introduce conformational rigidity, which can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity by minimizing the entropic penalty upon binding.[2] The cyclopentane ring, while conformationally more flexible than smaller rings like cyclopropane or cyclobutane, offers a favorable balance of rigidity and synthetic accessibility, making it an attractive scaffold for medicinal chemists.[2][3]

The 3-Methoxycyclopentan-1-amine Scaffold: A Trifecta of Functionality

The 3-methoxycyclopentan-1-amine scaffold is a chiral building block that offers a unique combination of features, making it a powerful tool in the medicinal chemist's arsenal. Its utility stems from the interplay of its three key components: the cyclopentane ring, the methoxy group, and the primary amine.

Physicochemical Properties

The introduction of the 3-methoxycyclopentan-1-amine moiety can significantly influence the physicochemical properties of a lead compound. A summary of its predicted properties is presented in Table 1.

| Property | Predicted Value | Source |

| Molecular Formula | C6H13NO | PubChemLite[4] |

| Molecular Weight | 115.17 g/mol | PubChem[5] |

| XLogP3 | 0.1 | PubChemLite[4] |

| Hydrogen Bond Donors | 1 | ChemScene[6] |

| Hydrogen Bond Acceptors | 2 | ChemScene[6] |

| Rotatable Bonds | 1 | ChemScene[6] |

| Topological Polar Surface Area | 35.25 Ų | ChemScene[6] |

The Cyclopentane Core: A Non-Aromatic Bioisostere

The cyclopentane ring serves as a saturated, non-planar bioisostere for aromatic rings. This substitution can lead to significant improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) profile. By replacing a flat phenyl ring with a 3D cyclopentyl group, medicinal chemists can disrupt undesirable metabolic pathways (e.g., aromatic hydroxylation) and improve aqueous solubility.[1]

The Methoxy Group: A Subtle but Powerful Modulator

The methoxy group is a prevalent substituent in natural products and approved drugs for good reason.[1] It can profoundly influence a molecule's properties through a combination of steric and electronic effects. As a hydrogen bond acceptor with a relatively small contribution to the polar surface area, the methoxy group can form crucial interactions with target proteins without drastically increasing polarity.[7] Furthermore, its presence can modulate the lipophilicity and metabolic stability of a compound. The oxygen atom can participate in hydrogen bonding, while the methyl group can engage in hydrophobic interactions.

The Primary Amine: A Versatile Anchor for Target Engagement

The primary amine in 3-methoxycyclopentan-1-amine is a key functional handle for introducing diversity and directing target engagement. As a basic group, it can form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's binding site, a common feature in the active sites of kinases and G-protein coupled receptors (GPCRs). Additionally, the amine provides a convenient point for chemical modification, allowing for the facile synthesis of amide, sulfonamide, or urea derivatives to explore structure-activity relationships (SAR).

Strategic Applications in Drug Discovery

The unique combination of features in 3-methoxycyclopentan-1-amine makes it a valuable building block for a range of therapeutic targets.

Kinase Inhibitors: Targeting the ATP-Binding Site

Protein kinases are a major class of drug targets, particularly in oncology. A patent for hydroxylated and methoxylated pyrimidyl cyclopentanes as AKT protein kinase inhibitors highlights the potential of this scaffold in this area.[1] While the patent does not explicitly name 3-methoxycyclopentan-1-amine, it describes related structures where a substituted cyclopentyl moiety is appended to a pyrimidine core. The amine of the cyclopentylamine can be used to link the scaffold to the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. The methoxy group can then project into a nearby pocket, forming specific interactions that enhance potency and selectivity.

GPCR Modulators: Engaging Transmembrane Receptors

G-protein coupled receptors (GPCRs) are another major class of drug targets. The amine functionality of 3-methoxycyclopentan-1-amine is well-suited to interact with the highly conserved acidic residues found in the transmembrane domains of many aminergic GPCRs. The cyclopentyl ring can provide a rigid scaffold to orient other pharmacophoric elements, while the methoxy group can fine-tune binding affinity and selectivity.

Agents for Neurodegenerative Diseases

The pursuit of brain-penetrant small molecules is a significant challenge in the development of treatments for neurodegenerative diseases. The physicochemical properties of 3-methoxycyclopentan-1-amine, such as its relatively low molecular weight and predicted LogP, suggest its potential as a scaffold for CNS-targeted agents. The introduction of this moiety could enhance blood-brain barrier permeability compared to more polar or larger scaffolds.[5][8]

Synthesis and Stereochemical Control: A Practical Approach

The synthesis of specific stereoisomers of 3-methoxycyclopentan-1-amine is crucial, as biological activity is often dependent on the precise 3D arrangement of functional groups. A common and efficient method for the synthesis of the amine is the reductive amination of the corresponding ketone, 3-methoxycyclopentanone.

Experimental Protocol: Synthesis of (1S,3R)-3-Methoxycyclopentan-1-amine

This protocol describes a potential stereoselective synthesis starting from a chiral precursor.

Step 1: Synthesis of 3-Methoxycyclopentanone

A detailed procedure for the synthesis of 3-methoxycyclopentanone would typically involve the methylation of a suitable cyclopentanone precursor with a protected hydroxyl group, followed by deprotection and oxidation.

Step 2: Reductive Amination of 3-Methoxycyclopentanone

-

Reaction Setup: To a solution of 3-methoxycyclopentanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane at 0 °C, add a source of ammonia (e.g., ammonium acetate, 1.5 eq).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture back to 0 °C and add a reducing agent such as sodium cyanoborohydride (NaBH3CN, 1.2 eq) or sodium triacetoxyborohydride (NaBH(OAc)3, 1.2 eq) portion-wise. These reducing agents are selective for the imine over the ketone.[2][3]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-methoxycyclopentan-1-amine.

Note on Stereocontrol: To obtain a specific stereoisomer such as (1S,3R)-3-methoxycyclopentan-1-amine, one would need to start with a chiral, enantiomerically pure precursor or employ a chiral auxiliary or catalyst during the synthesis. The use of chiral amines in the reductive amination step can also induce diastereoselectivity.

Conclusion

3-Methoxycyclopentan-1-amine is a valuable and versatile building block for contemporary medicinal chemistry. Its inherent three-dimensionality, coupled with the strategic placement of a methoxy group and a primary amine, provides a powerful platform for designing novel therapeutics with improved physicochemical and pharmacokinetic properties. By serving as a non-aromatic bioisostere and providing key interaction points for target engagement, this scaffold is well-positioned to contribute to the development of the next generation of kinase inhibitors, GPCR modulators, and other targeted therapies. The synthetic accessibility of its various stereoisomers further enhances its utility, allowing for a detailed exploration of stereochemistry-dependent structure-activity relationships. As the demand for novel, patentable, and effective drug candidates continues to grow, the judicious application of scaffolds like 3-methoxycyclopentan-1-amine will be a critical component of successful drug discovery campaigns.

References

- Hydroxylated and methoxylated pyrimidyl cyclopentanes as AKT protein kinase inhibitors.

-

Reductive amination. Wikipedia. [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. PMC. [Link]

-

Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. PMC. [Link]

- Kinase inhibitors.

-

Amination of cyclopentanone and accompanied by‐reactions. ResearchGate. [Link]

-

Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. PMC. [Link]

-

Synthesis of 3-Methylenecyclopentene from 1-methylCyclobutene. Chemistry Stack Exchange. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Reductive amination of cyclopentanone. ResearchGate. [Link]

-

3-methoxycyclopentan-1-amine (C6H13NO). PubChemLite. [Link]

- Compounds and compositions as protein kinase inhibitors.

-

Patents In BindingDB. BindingDB. [Link]

-

United States Patent. Googleapis. [Link]

- 3-aminocyclopentanecarboxamides as modulators of chemokine receptors.

- Cyclopentane compounds.

-

Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. PMC. [Link]

-

How to synthesis methoxy cyclopentane from a cyclopentane?. Reddit. [Link]

-

Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. PMC. [Link]

-

New type of cross-conjugated cyclopentanones as of ketocyanine dye - 2-arylidene-5-((dimethylamino)methylene)cyclopentanones: synthesis and photophysical properties. ResearchGate. [Link]

- Modulators of calcitonin and amylin receptor activity.

-

Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S). Organic Syntheses. [Link]

-

Discovery of Brain-Penetrant, Orally Bioavailable Aminothienopyridazine Inhibitors of Tau Aggregation. PMC. [Link]

-

3-Methoxycyclohexan-1-amine. PubChem. [Link]

- A3 adenosine receptor allosteric modulators.

-

2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA). PubMed. [Link]

- Modulators of cxcr7.

-

Essential Medicinal Chemistry of Essential Medicines. PMC. [Link]

- Synthesis of green ketone intermediate.

-

First Direct Synthesis of Optically Active 3-Methylcyclopentene. ResearchGate. [Link]

-

3-Methylcyclohexanone. PubChem. [Link]

Sources

- 1. US8063050B2 - Hydroxylated and methoxylated pyrimidyl cyclopentanes as AKT protein kinase inhibitors - Google Patents [patents.google.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. PubChemLite - 3-methoxycyclopentan-1-amine (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 5. Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Methoxycyclopentan-1-amine Isomers: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise control and characterization of molecular architecture are paramount. Chiral building blocks, such as the isomers of 3-methoxycyclopentan-1-amine, are fundamental components in the synthesis of complex pharmaceutical agents. The stereochemical relationship between the amine and methoxy substituents on the cyclopentane ring—designated as cis (on the same face) or trans (on opposite faces)—dramatically influences the molecule's three-dimensional shape, and consequently, its biological activity and safety profile.[1]

The ability to unambiguously differentiate between these diastereomers is not merely an academic exercise; it is a critical quality control checkpoint in the synthesis of active pharmaceutical ingredients (APIs). Misassignment of stereochemistry can lead to the development of a drug with suboptimal efficacy or unforeseen toxicity. This guide serves as a comprehensive technical resource for researchers, chemists, and quality control analysts, detailing the application of core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the robust characterization and differentiation of cis- and trans-3-methoxycyclopentan-1-amine.

This document moves beyond simple data reporting, providing a rationale for experimental choices and a framework for logical spectral interpretation, ensuring that every analysis is a self-validating system for structural confirmation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Stereochemical Assignment

NMR spectroscopy is the most powerful and conclusive technique for distinguishing between diastereomers of 3-methoxycyclopentan-1-amine. The subtle differences in the spatial arrangement of the amine and methoxy groups create distinct magnetic environments for the hydrogen (¹H) and carbon (¹³C) nuclei, resulting in unique and predictable differences in their respective NMR spectra.[1]

Theoretical Foundation: Why Stereochemistry Matters in NMR

The cyclopentane ring is not a flat, rigid structure; it exists in dynamic equilibrium between various non-planar conformations, primarily the 'envelope' and 'twist' forms.[2] The energetic preference for a given conformation is dictated by the steric and electronic properties of its substituents. In 1,3-disubstituted cyclopentanes:

-

Trans Isomer: The substituents can both occupy pseudo-equatorial positions, minimizing steric strain. This is often the more stable conformation.

-

Cis Isomer: To place substituents on the same face, one must typically occupy a pseudo-equatorial position while the other is forced into a more sterically hindered pseudo-axial position.

This conformational difference is the root cause of the observable spectral distinctions. Nuclei in pseudo-axial versus pseudo-equatorial positions experience different shielding effects from nearby electrons and bonds, leading to variations in chemical shifts (δ). Furthermore, the geometric relationship between adjacent protons (their dihedral angle) directly influences the magnitude of the spin-spin coupling constant (³J), providing a measurable indicator of stereochemistry.[3]

¹H NMR Spectroscopy: Decoding the Isomers

Key Diagnostic Signals:

-

Methine Protons (H-1 and H-3): The protons on the carbons bearing the amine (C1) and methoxy (C3) groups are the most informative. In the trans isomer, where both substituents are likely pseudo-equatorial, the corresponding protons (H-1 and H-3) are pseudo-axial. In the cis isomer, one proton will be pseudo-axial and the other pseudo-equatorial. This leads to:

-

Different Chemical Shifts: Axial protons are typically more shielded (shifted to a lower ppm value) than their equatorial counterparts in similar systems.

-

Different Coupling Constants: The vicinal coupling constants (³J) between H-1 and its H-2/H-5 neighbors, and between H-3 and its H-2/H-4 neighbors, will differ significantly. A larger coupling constant (typically > 7 Hz) is indicative of a trans-diaxial relationship between protons, while smaller couplings (typically < 5 Hz) suggest cis (axial-equatorial or equatorial-equatorial) relationships.[3]

-

-

Methoxy Protons (-OCH₃): The chemical shift of the methoxy group's singlet can also provide clues. The proximity of the amine group in the cis isomer may induce a slight shift compared to the more isolated methoxy group in the trans isomer.

¹³C NMR Spectroscopy: A Complementary View

The primary differentiating factor in the ¹³C NMR spectra is the gamma-gauche effect . A substituent in an axial position causes steric compression on the gamma carbons (three bonds away), leading to a shielding effect (an upfield shift to a lower ppm value) of 2-5 ppm compared to the same carbon in a conformation where the substituent is equatorial.[2]

-

For the cis isomer, the axial-like substituent will shield the C5 (gamma to C3) and C2 (gamma to C1) carbons relative to the trans isomer where both groups are equatorial-like.

-

The chemical shifts of C1 and C3 will also differ due to the direct electronic and steric environment of the attached groups in their respective preferred conformations.

Experimental Protocol: Acquiring High-Quality NMR Data

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified amine isomer.[1]

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for general characterization.

-

Note: The amine protons (-NH₂) may exchange with residual water in the solvent, often leading to a broad signal. Adding a drop of D₂O will cause the -NH₂ signal to disappear, confirming its identity.[4]

-

-

¹H NMR Acquisition:

-

Spectrometer: Use a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.[1]

-

Number of Scans: 16 to 64 scans, depending on concentration.

-

Key Parameters: Set a spectral width covering -1 to 10 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') to yield single lines for each unique carbon.

-

Number of Scans: 1024 or more scans are typically required due to the lower natural abundance of ¹³C.

-

Key Parameters: Set a spectral width covering 0 to 100 ppm (for an aliphatic compound).

-

Predicted Data Summary

Due to the limited availability of public experimental spectra, the following table provides a robust framework of expected spectral characteristics based on fundamental NMR principles applied to substituted cyclopentanes.[1][2]

| Parameter | cis-3-methoxycyclopentan-1-amine | trans-3-methoxycyclopentan-1-amine | Rationale for Difference |

| ¹H: H-1 Shift (CH-NH₂) | Potentially different due to varied conformation | Potentially different due to varied conformation | Axial vs. equatorial-like position changes local shielding. |

| ¹H: H-3 Shift (CH-OCH₃) | Potentially different due to varied conformation | Potentially different due to varied conformation | Axial vs. equatorial-like position changes local shielding. |

| ¹H: ³J Coupling | A mix of smaller and larger couplings expected. | Predominantly larger couplings if diaxial relationships exist. | Vicinal coupling is highly dependent on the H-C-C-H dihedral angle. |

| ¹³C: C1, C3 Shifts | Different from trans due to stereoelectronics. | Different from cis due to stereoelectronics. | The orientation of the substituent impacts the carbon chemical shift. |

| ¹³C: Ring Carbon Shifts | Some carbons may be shifted upfield. | Carbons generally appear slightly more downfield. | Steric compression (gamma-gauche effect) from an axial-like substituent in the cis isomer causes shielding (upfield shift).[2] |

Visualization: NMR Analysis Workflow

Caption: Workflow for NMR-based isomer differentiation.

Part 2: Mass Spectrometry (MS): Confirming Identity and Composition

Mass spectrometry is an essential tool for confirming the molecular weight and elemental formula of a synthesized compound. For 3-methoxycyclopentan-1-amine, its primary utility is verification rather than stereoisomer differentiation.

Theoretical Foundation: Fragmentation and Structure

In Electron Ionization (EI) Mass Spectrometry, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion is unstable and undergoes fragmentation into smaller, more stable charged ions and neutral radicals. The mass-to-charge ratio (m/z) of these ions is detected, creating a mass spectrum.

Since stereoisomers have the same atomic connectivity, their fragmentation patterns under standard EI conditions are typically identical or nearly indistinguishable.[5] The energy required to break bonds is far greater than the subtle energetic differences between diastereomers.

Predicted Fragmentation Pattern

The molecular formula for 3-methoxycyclopentan-1-amine is C₆H₁₃NO, with a molecular weight of 115.18 g/mol .[6] Key fragmentation pathways for amines include:

-

Alpha-Cleavage: This is the most dominant fragmentation pathway for amines. The bond between the carbon bearing the nitrogen (C1) and an adjacent ring carbon (C2 or C5) breaks, leading to the formation of a stable, resonance-stabilized iminium cation. For cyclopentylamine, this cleavage results in a prominent peak at m/z 56.[7] This is expected to be the base peak (most intense peak) in the spectrum.

-

Loss of Substituents: Fragmentation can also occur via the loss of the methoxy group as a radical (•OCH₃, 31 u) or a neutral methanol molecule (CH₃OH, 32 u) after rearrangement.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for analyzing these relatively volatile amines.

-

Sample Preparation: Prepare a dilute solution (e.g., ~100 ppm) of the analyte in a volatile organic solvent like methanol or dichloromethane.

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC. Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms). A temperature program starting at ~50°C and ramping to ~250°C will elute the compound. The cis and trans isomers may have slightly different retention times, but this is not guaranteed.

-

MS Detection: The eluent from the GC column is directed into the ion source of the mass spectrometer (typically operating in EI mode at 70 eV). A scan range of m/z 30-200 is appropriate.

Expected Mass Spectral Data

| m/z Value | Proposed Fragment Identity | Significance |

| 115 | [C₆H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 100 | [M - CH₃]⁺ | Loss of a methyl radical |

| 84 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 56 | [C₃H₆N]⁺ | Base Peak from alpha-cleavage |

Visualization: Key Fragmentation Pathways

Caption: Primary EI-MS fragmentation routes for the molecular ion.

Part 3: Infrared (IR) Spectroscopy: Functional Group Confirmation